
3-Trifluoromethylphenethylzinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Trifluoromethylphenethylzinc bromide: (MFCD25562969) is an organozinc compound with the molecular formula C9H8BrF3Zn . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically supplied as a 0.5 M solution in tetrahydrofuran.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Trifluoromethylphenethylzinc bromide involves the reaction of 3-Trifluoromethylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 3-Trifluoromethylphenethylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Negishi coupling to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, alkyl halides, and aryl halides.
Conditions: These reactions are typically carried out in the presence of a palladium or nickel catalyst under an inert atmosphere.
Major Products: The major products formed from these reactions are typically substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
3-Trifluoromethylphenethylzinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of intermediates for active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Trifluoromethylphenethylzinc bromide involves the formation of a carbon-zinc bond, which acts as a nucleophile in various organic reactions. The zinc atom facilitates the transfer of the trifluoromethylphenethyl group to an electrophilic carbon atom, forming a new carbon-carbon bond. This mechanism is commonly utilized in cross-coupling reactions.
Comparison with Similar Compounds
- Phenethylzinc bromide
- 3-Methylphenethylzinc bromide
- 3-Fluorophenethylzinc bromide
Comparison: 3-Trifluoromethylphenethylzinc bromide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of compounds with specific electronic requirements, such as pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C9H8BrF3Zn |
|---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
bromozinc(1+);1-ethyl-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H8F3.BrH.Zn/c1-2-7-4-3-5-8(6-7)9(10,11)12;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 |
InChI Key |
WYMUFYJDTSTOCK-UHFFFAOYSA-M |
Canonical SMILES |
[CH2-]CC1=CC(=CC=C1)C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


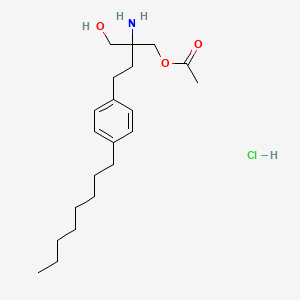


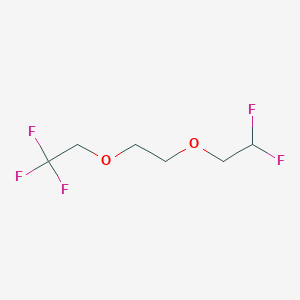

![2-(6-Bromo-5-methyl-2,4-dioxo-1,2-dihydrothieno[2,3-d]pyrimidin-3(4H)-yl)-2-methylpropanoic acid](/img/structure/B14892014.png)
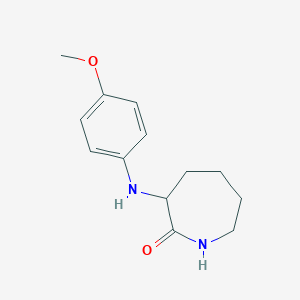
![(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)


![rel-(4aR,8aR)-4a-Methylhexahydro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B14892035.png)
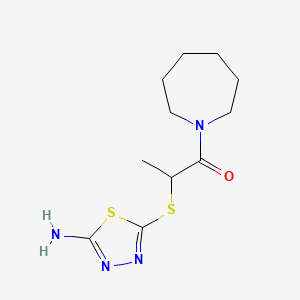
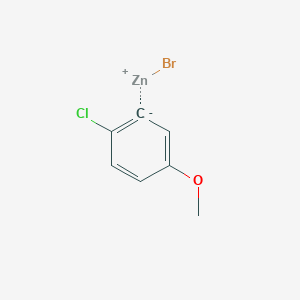
![7-Bromooxazolo[5,4-b]pyridine](/img/structure/B14892051.png)
